molecular formula C26H21F2N3O5 B4213658 Methyl 4-({[3-(3-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Methyl 4-({[3-(3-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B4213658
M. Wt: 493.5 g/mol
InChI Key: TXUPYMADHCANBY-UHFFFAOYSA-N
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Description

Methyl 4-({[3-(3-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxo-4-imidazolidinyl]acetyl}amino)benzoate is a complex organic compound that features a combination of fluorinated benzyl and phenyl groups, an imidazolidinyl ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[3-(3-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the use of Suzuki–Miyaura coupling reactions to form the carbon-carbon bonds between the aromatic rings . This reaction is favored for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The choice of solvents, catalysts, and purification methods would be tailored to maximize yield and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[3-(3-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxo-4-imidazolidinyl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

Methyl 4-({[3-(3-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxo-4-imidazolidinyl]acetyl}amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-({[3-(3-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic groups enhance its binding affinity and specificity, while the imidazolidinyl ring may play a role in stabilizing the compound’s conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({[3-(3-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxo-4-imidazolidinyl]acetyl}amino)benzoate is unique due to its combination of multiple fluorinated aromatic rings and an imidazolidinyl core, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-[[2-[1-(4-fluorophenyl)-3-[(3-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F2N3O5/c1-36-25(34)17-5-9-20(10-6-17)29-23(32)14-22-24(33)31(21-11-7-18(27)8-12-21)26(35)30(22)15-16-3-2-4-19(28)13-16/h2-13,22H,14-15H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUPYMADHCANBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC(=CC=C3)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-({[3-(3-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate
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Methyl 4-({[3-(3-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate
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Methyl 4-({[3-(3-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate
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Methyl 4-({[3-(3-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate
Reactant of Route 5
Methyl 4-({[3-(3-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate
Reactant of Route 6
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Methyl 4-({[3-(3-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

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